molecular formula C6H21K2O14P B6331210 alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate CAS No. 1449740-05-9

alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate

Cat. No.: B6331210
CAS No.: 1449740-05-9
M. Wt: 426.39 g/mol
InChI Key: ZYBRMLNCQMITLC-JFYWUTKTSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate is a phosphorylated sugar derivative. It is a substrate for uridyltransferase, an enzyme that catalyzes the reaction of UDP-glucose with galactose-1-phosphate to form glucose-1-phosphate and UDP-galactose . This compound is significant in the study of galactose metabolism and is often used in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate is synthesized from galactose through the action of galactokinase, which phosphorylates galactose to form galactose-1-phosphate . The dipotassium salt form is achieved by neutralizing the phosphate group with potassium ions. The pentahydrate form indicates that the compound crystallizes with five molecules of water.

Industrial Production Methods

Industrial production of this compound involves the enzymatic phosphorylation of galactose followed by purification and crystallization processes. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in glycosylation reactions where it acts as a donor of galactose units.

Common Reagents and Conditions

    Phosphorylation: Catalyzed by galactokinase in the presence of ATP.

    Dephosphorylation: Catalyzed by phosphatases under physiological conditions.

    Glycosylation: Involves enzymes like uridyltransferase and UDP-glucose.

Major Products

Scientific Research Applications

Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate is widely used in scientific research:

Mechanism of Action

Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate exerts its effects by participating in the Leloir pathway of galactose metabolism. It is converted to glucose-1-phosphate and UDP-galactose by the enzyme uridyltransferase. This conversion is crucial for the proper utilization and metabolism of galactose in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate is unique due to its specific role in galactose metabolism and its use as a substrate for uridyltransferase. Its ability to form stable pentahydrate crystals also distinguishes it from other similar compounds .

Properties

IUPAC Name

dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;pentahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.2K.5H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;;;;/h2-10H,1H2,(H2,11,12,13);;;5*1H2/q;2*+1;;;;;/p-2/t2-,3+,4+,5-,6-;;;;;;;/m1......./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBRMLNCQMITLC-JFYWUTKTSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.O.O.O.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.O.O.O.O.O.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H21K2O14P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19046-60-7
Record name α-D-galactose 1-(dipotassium phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.879
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.